molecular formula C18H15N5OS2 B234079 N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(phenylsulfanyl)acetamide

N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(phenylsulfanyl)acetamide

Cat. No. B234079
M. Wt: 381.5 g/mol
InChI Key: IXBKQIUPFNUHEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(phenylsulfanyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(phenylsulfanyl)acetamide involves the inhibition of certain enzymes and proteins in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. It also inhibits the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects:
N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(phenylsulfanyl)acetamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and improve cognitive function. Additionally, it has been found to have antibacterial activity against a number of different bacterial strains.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(phenylsulfanyl)acetamide is its potential as a therapeutic agent for a number of different diseases. Additionally, it has been found to have a relatively low toxicity profile, making it a promising candidate for further study. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which may make it difficult to develop more targeted therapies.

Future Directions

There are a number of future directions for the study of N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(phenylsulfanyl)acetamide. One area of focus is the development of more targeted therapies based on a better understanding of the compound's mechanism of action. Additionally, further research is needed to determine the full range of potential applications for this compound, including its potential as a therapeutic agent for other diseases. Finally, more studies are needed to determine the optimal dosage and administration of this compound for maximum efficacy.

Synthesis Methods

The synthesis of N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(phenylsulfanyl)acetamide involves the reaction of 2-bromoacetophenone with 3-amino-6-methyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole in the presence of sodium hydride. The resulting intermediate is then reacted with thiophenol to obtain the final product.

Scientific Research Applications

N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(phenylsulfanyl)acetamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit antitumor, anti-inflammatory, and antibacterial properties. Additionally, it has been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease.

properties

Product Name

N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(phenylsulfanyl)acetamide

Molecular Formula

C18H15N5OS2

Molecular Weight

381.5 g/mol

IUPAC Name

N-[3-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylsulfanylacetamide

InChI

InChI=1S/C18H15N5OS2/c1-12-20-21-18-23(12)22-17(26-18)13-6-5-7-14(10-13)19-16(24)11-25-15-8-3-2-4-9-15/h2-10H,11H2,1H3,(H,19,24)

InChI Key

IXBKQIUPFNUHEN-UHFFFAOYSA-N

SMILES

CC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)NC(=O)CSC4=CC=CC=C4

Canonical SMILES

CC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)NC(=O)CSC4=CC=CC=C4

Origin of Product

United States

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